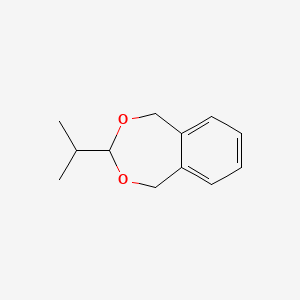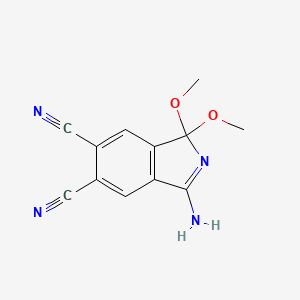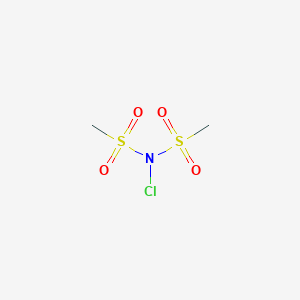
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane is an organic compound with a unique structure that combines a cyclopentadiene ring with a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane typically involves the reaction of cyclopentadiene with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder reaction followed by a cyclization step to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopentane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Diketone derivatives
Reduction: Cyclopentane derivatives
Substitution: Substituted dioxolane derivatives
Applications De Recherche Scientifique
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. Additionally, its ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclopentadiene ring but lacking the dioxolane ring.
Dioxolane: A compound with a similar dioxolane ring but lacking the cyclopentadiene ring.
Cyclopentadienone: A compound with a cyclopentadiene ring and a carbonyl group.
Uniqueness
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane is unique due to its combination of a cyclopentadiene ring and a dioxolane ring, which imparts distinct chemical reactivity and potential applications. The presence of both rings allows it to participate in a wider range of chemical reactions compared to its individual components.
Propriétés
Numéro CAS |
67399-79-5 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane |
InChI |
InChI=1S/C8H8O2/c1-2-4-7(3-1)8-9-5-6-10-8/h1-4H,5-6H2 |
Clé InChI |
KNRWXUMFNFEPBS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C2C=CC=C2)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
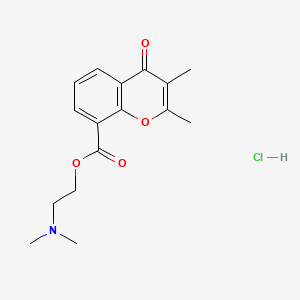

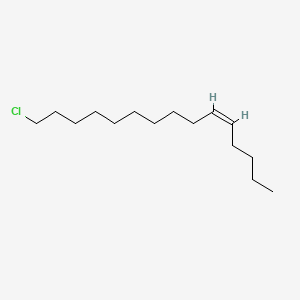
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
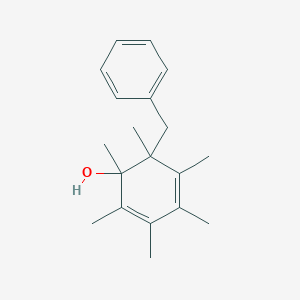
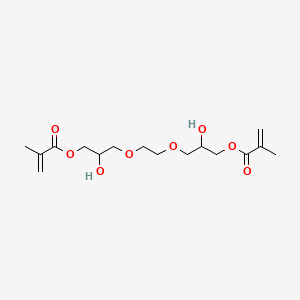
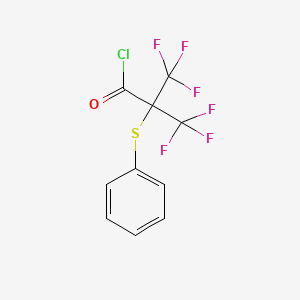
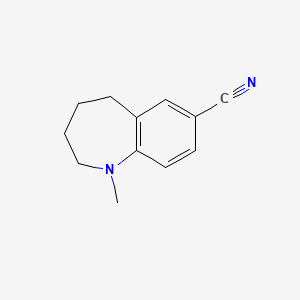
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
